

In-Depth Technical Guide: Antimicrobial Agent Ceftazidime-Avibactam

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Compound of Interest

Compound Name: Antimicrobial agent-21

Cat. No.: B493992

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Executive Summary

Ceftazidime-avibactam is a combination antimicrobial agent comprising a third-generation cephalosporin, ceftazidime, and a novel non- β -lactam β -lactamase inhibitor, avibactam. This combination effectively expands the spectrum of activity of ceftazidime to include many multidrug-resistant Gram-negative bacteria. Avibactam protects ceftazidime from degradation by a broad range of β -lactamases, including Ambler class A, class C, and some class D enzymes. This technical guide provides a comprehensive overview of the spectrum of activity, mechanism of action, and detailed experimental protocols for the in vitro evaluation of ceftazidime-avibactam.

Spectrum of Activity

Ceftazidime-avibactam demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative pathogens. Its primary utility lies in its efficacy against organisms that are resistant to ceftazidime and other β -lactam antibiotics due to the production of β -lactamases.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's in vitro activity. The following tables summarize the MIC data for ceftazidime-avibactam

against various Gram-negative bacteria. Avibactam is tested at a fixed concentration of 4 µg/mL.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Susceptibility (%)
Escherichia coli	0.25	0.5	>99
Klebsiella pneumoniae	0.5	2	>99
Enterobacter cloacae	0.5	2	>99
Citrobacter freundii	0.5	2	>99
Proteus mirabilis	≤0.25	0.5	100
Serratia marcescens	1	4	>98

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

Resistance Profile	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Susceptibility (%)
All Isolates	2	8	~95
Meropenem-Resistant	4	16	~80
Piperacillin-Tazobactam-Resistant	4	16	~85

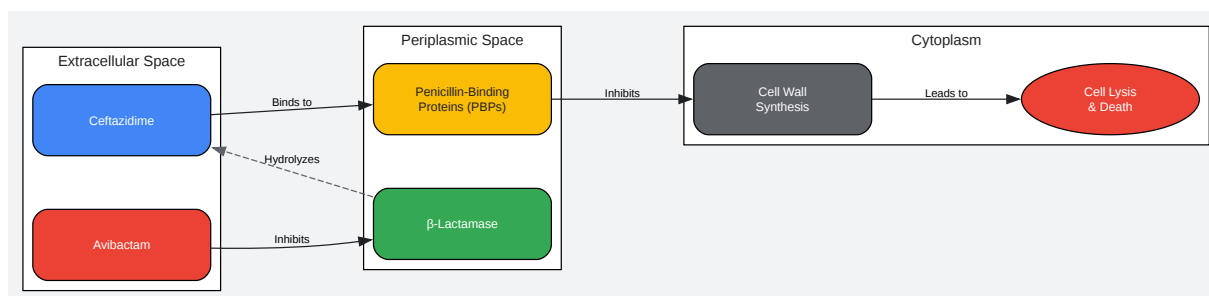
Mechanism of Action

The efficacy of ceftazidime-avibactam is a result of the complementary actions of its two components.

- **Ceftazidime:** As a cephalosporin, ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[\[1\]](#)

- Avibactam: Avibactam is a diazabicyclooctane non- β -lactam β -lactamase inhibitor. It forms a covalent, but reversible, adduct with the serine active site of a wide range of β -lactamase enzymes.[2][3] This inactivation of β -lactamases protects ceftazidime from hydrolysis, allowing it to reach its PBP targets.[1] Avibactam is effective against Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) β -lactamases.[2]

Signaling Pathway Diagram



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Mechanism of action of ceftazidime-avibactam.

Experimental Protocols

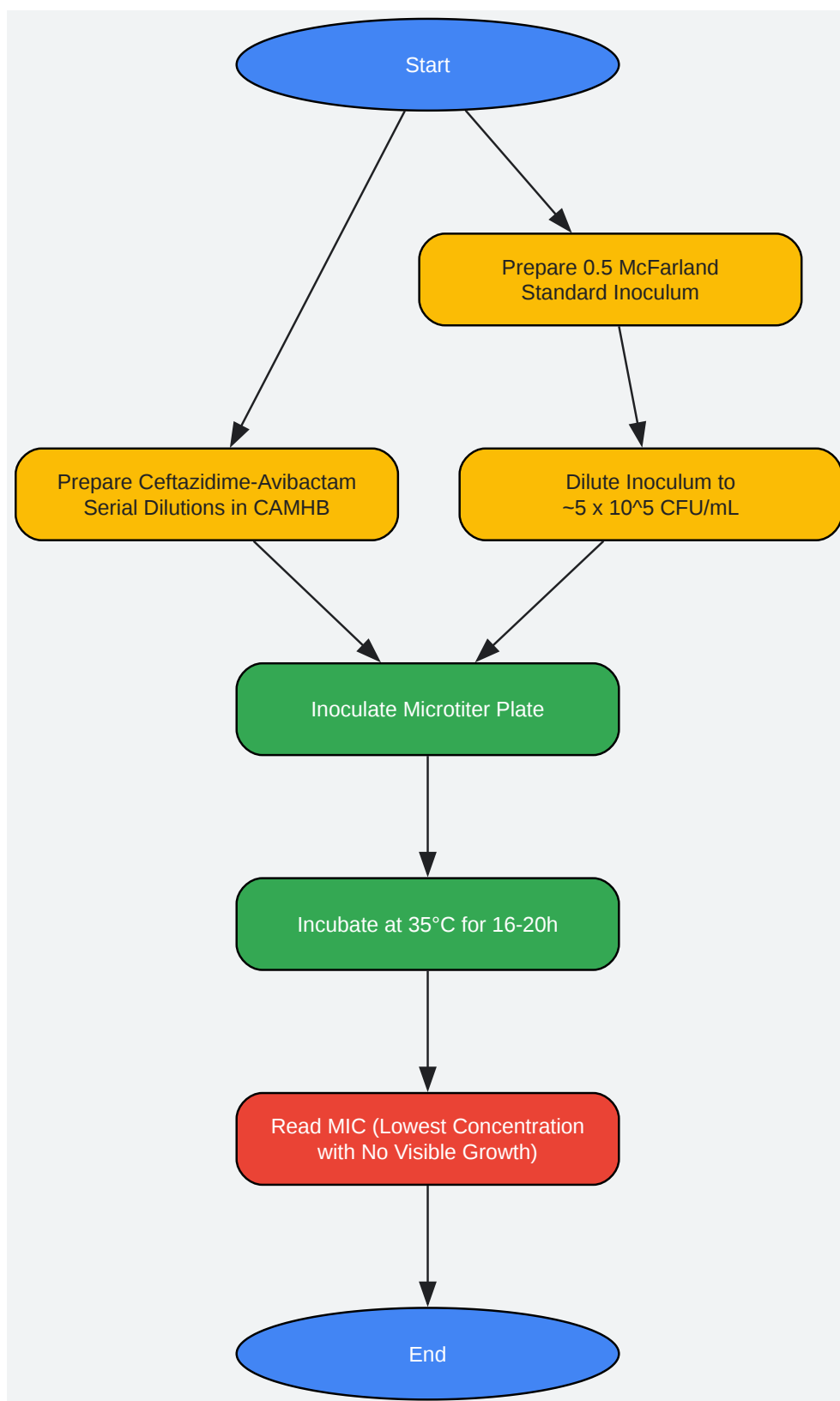
The following sections detail the methodologies for key in vitro experiments to determine the antimicrobial activity of ceftazidime-avibactam. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

- Preparation of Antimicrobial Solutions:

- Prepare a stock solution of ceftazidime and a separate stock solution of avibactam.
- Perform serial two-fold dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth (CAMHB).
- Add avibactam to each dilution to achieve a final fixed concentration of 4 µg/mL.
- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
 - Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Inoculation and Incubation:
 - Dispense the diluted inoculum into 96-well microtiter plates containing the antimicrobial dilutions.
 - Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
 - Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Interpretation:
 - The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that shows no visible growth.



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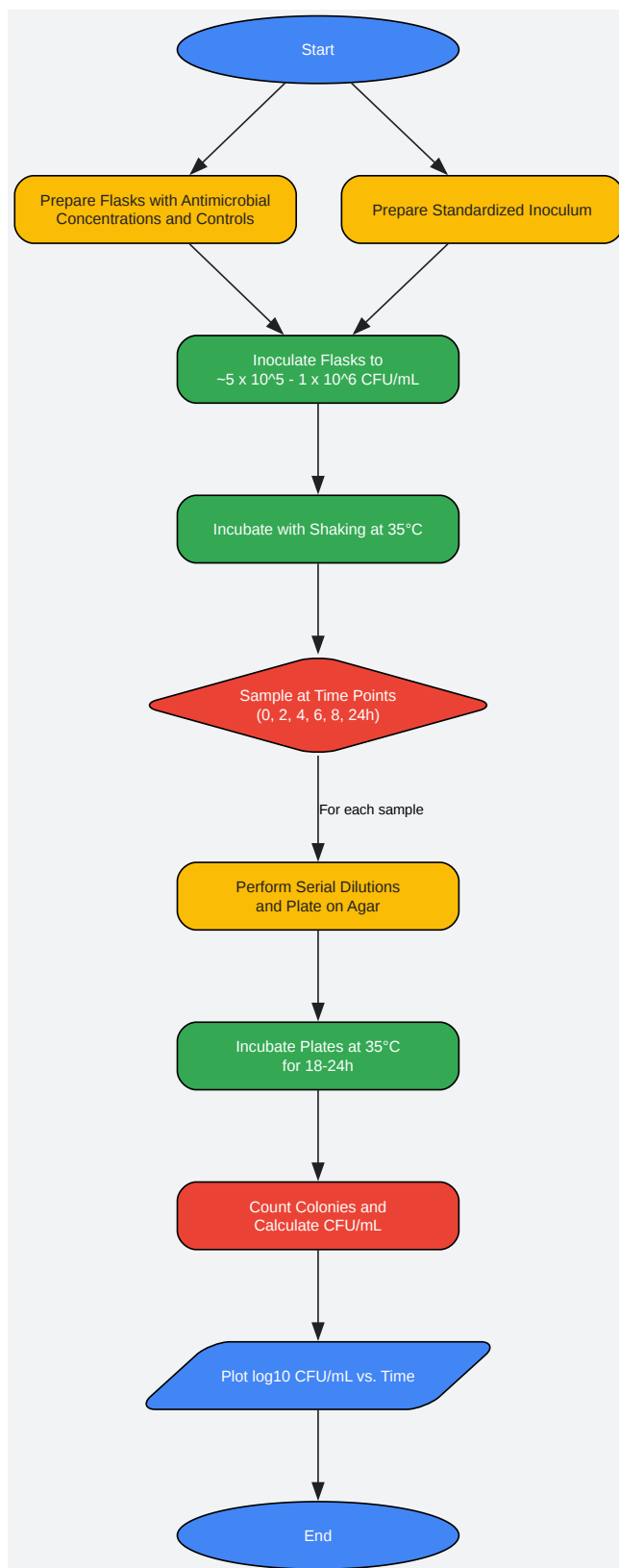
Workflow for Broth Microdilution MIC Testing.

Time-Kill Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

- Preparation:
 - Prepare flasks of CAMHB containing ceftazidime-avibactam at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
 - Include a growth control flask without any antimicrobial agent.
 - Prepare a standardized inoculum of the test organism as described for the broth microdilution method.
- Inoculation and Sampling:
 - Inoculate each flask to achieve a starting bacterial concentration of approximately 5×10^5 to 1×10^6 CFU/mL.
 - Incubate the flasks at $35^\circ\text{C} \pm 2^\circ\text{C}$ with shaking.
 - At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
- Viable Cell Counting:
 - Perform serial dilutions of the collected aliquots in sterile saline or broth.
 - Plate the dilutions onto non-selective agar plates.
 - Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 18-24 hours.
 - Count the number of colonies on the plates to determine the CFU/mL at each time point.
- Data Analysis:
 - Plot the \log_{10} CFU/mL against time for each antimicrobial concentration and the growth control.

- Bactericidal activity is typically defined as a $\geq 3\text{-log}_{10}$ reduction in CFU/mL from the initial inoculum.
- Synergy can be assessed when testing combinations of agents.



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